molecular formula C8H7FO3 B1304893 2-Fluoromandelic acid CAS No. 389-31-1

2-Fluoromandelic acid

Cat. No.: B1304893
CAS No.: 389-31-1
M. Wt: 170.14 g/mol
InChI Key: WWSRHIZZWWDONI-UHFFFAOYSA-N
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Description

2-Fluoromandelic acid is an organic compound with the chemical formula C8H7FO3. It is a derivative of mandelic acid, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoromandelic acid can be synthesized through several methods. One common approach involves the fluorination of mandelic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of mandelic acid in an appropriate solvent .

Industrial Production Methods: Industrial production of this compound often involves the resolution of racemic mixtures. This can be achieved through enantiospecific co-crystallization with resolving agents like levetiracetam. The process involves forming enantiospecific co-crystals, which can then be separated to obtain the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoromandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoromandelic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoromandelic acid involves its interaction with various molecular targets. The fluorine atom enhances its reactivity and binding affinity to specific enzymes and receptors. This can lead to the modulation of biochemical pathways, making it a valuable compound in drug development and other applications .

Comparison with Similar Compounds

  • 2-Chloromandelic acid
  • 3-Chloromandelic acid
  • 4-Chloromandelic acid
  • 4-Bromomandelic acid
  • 4-Fluoromandelic acid

Comparison: 2-Fluoromandelic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its chlorinated and brominated counterparts, the fluorine atom provides higher electronegativity and smaller atomic radius, leading to different reactivity and interaction profiles .

Properties

IUPAC Name

2-(2-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSRHIZZWWDONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382479
Record name 2-Fluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389-31-1
Record name 2-Fluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-DL-mandelic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-fluoromandelic acid interesting in the context of chiral resolution?

A: this compound, as a chiral molecule, presents a challenge in separating its enantiomers. The research demonstrates that this compound forms diastereomeric salts with (+)-(1S;2S)-pseudoephedrine with a large difference in solubility. Specifically, the diastereomers with 2'-fluoromandelic acid exhibit the largest solubility difference (15-fold) in 95% ethanol []. This significant difference in solubility between the diastereomeric salts allows for easier separation and purification of the desired enantiomer, making it a valuable tool for chiral resolution.

Q2: What are the primary intermolecular interactions responsible for the formation of these diastereomeric salts?

A: The main interactions driving the formation of the diastereomeric salts are hydrogen bonds []. These hydrogen bonds occur between the protonated secondary ammonium ion of the (+)-(1S;2S)-pseudoephedrine and the carboxylate group of the fluoromandelic acid. The research highlights different structural arrangements of these hydrogen bonds depending on the specific diastereomer formed, leading to variations in solubility and other physical properties.

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